
beta-Ionylideneacetaldehyde
Overview
Description
β-Ionylideneacetaldehyde (CAS 3917-41-7) is a C₁₅ aldehyde with the molecular formula C₁₅H₂₂O (MW: 218.339 g/mol). Its IUPAC name is (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal, featuring conjugated double bonds in an E,E configuration and a cyclohexenyl substituent . It is structurally related to carotenoids and is a key intermediate in fragrance and flavor synthesis.
Synthesis:
β-Ionylideneacetaldehyde is synthesized via Grignard reactions. For example, 1-ethynyl-2,6,6-trimethylcyclohexene is converted to a Grignard derivative, condensed with β-ketobutyraldehyde acetal, partially hydrogenated, and hydrolyzed to yield the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Ionylideneacetaldehyde is typically synthesized from beta-ionone. One common method involves the Reformatsky reaction, where ethyl bromoacetate is condensed with beta-ionone in the presence of zinc to produce beta-ionylideneacetate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrially, this compound is produced using a process that ensures the maintenance of the conjugated trans-polyene system. This involves careful control of reaction conditions to prevent isomerization of the double bonds .
Chemical Reactions Analysis
Types of Reactions: Beta-Ionylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-ionylideneacetic acid.
Reduction: Reduction reactions can convert it into beta-ionylidenealcohol.
Substitution: It can undergo nucleophilic addition reactions, such as the Wittig reaction, to form substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: The Wittig reaction involves the use of phosphorus ylides.
Major Products:
Oxidation: Beta-ionylideneacetic acid.
Reduction: Beta-ionylidenealcohol.
Substitution: Substituted alkenes.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Vitamin A Production
Beta-Ionylideneacetaldehyde serves as a crucial intermediate in the synthesis of Vitamin A and its derivatives, including tretinoin and isotretinoin. These compounds are widely recognized for their biological activities, particularly in dermatological treatments. Isotretinoin, for instance, is effective in treating severe acne and has been evaluated for its anti-cancer properties .
The synthesis process often involves the condensation of beta-ionone with other reagents, leading to the formation of this compound, which can then be further transformed into these valuable compounds. The efficiency of this synthesis has been improved through various methods, making it more commercially viable .
2. Synthetic Studies on Vitamin A Derivatives
Research has shown that this compound can be utilized in synthetic studies aimed at producing vitamin A derivatives. For example, experiments involving the compound have successfully yielded crude vitamin A acid, demonstrating its effectiveness as a precursor in such syntheses .
Biological Applications
1. Dermatological Treatments
The derivatives of this compound, particularly isotretinoin and tretinoin, are extensively used in dermatology. Isotretinoin inhibits sebaceous gland function and keratinization, making it a potent treatment for acne . Tretinoin is also used for its ability to promote skin cell turnover and improve skin texture.
2. Anti-Cancer Research
Isotretinoin has garnered attention for its potential anti-cancer properties. Studies indicate that it may play a role in inhibiting certain types of cancer cell growth, making it a subject of interest for ongoing cancer research .
Case Study 1: Synthesis Efficiency Improvement
A notable case study involved optimizing the synthesis of this compound from beta-ionone using a more efficient method that reduced the number of steps and improved yield. This innovation not only simplified the process but also lowered costs associated with expensive reagents and lengthy purification techniques .
Case Study 2: Clinical Applications in Dermatology
Another case study focused on the clinical applications of isotretinoin derived from this compound. Patients treated with isotretinoin showed significant improvement in severe acne conditions, highlighting the compound's effectiveness and establishing it as a standard treatment option in dermatology .
Summary Table of Applications
Application Area | Compound Derived | Key Findings |
---|---|---|
Organic Synthesis | Vitamin A | Key intermediate for synthesis |
Dermatology | Isotretinoin | Effective treatment for severe acne |
Anti-Cancer Research | Isotretinoin | Potential anti-cancer properties |
Synthetic Chemistry | This compound | Improved synthesis methods |
Mechanism of Action
The mechanism of action of beta-ionylideneacetaldehyde involves its conversion into biologically active compounds such as vitamin A. These compounds exert their effects by interacting with specific molecular targets and pathways, including the retinoic acid receptors, which regulate gene expression and influence cellular processes such as differentiation and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
β-Ionylideneacetaldehyde has stereoisomers differing in double-bond configurations. For instance:
Key Findings :
- The E,E isomer (3917-41-7) is more stable and widely used industrially.
- The E,Z isomer (1209-68-3) is less common and primarily studied in academic settings .
Key Findings :
- The acetylenic intermediate is highly reactive, enabling selective hydrogenation to control stereochemistry.
- The ethylenic intermediate is more stable and serves as the direct precursor to β-Ionylideneacetaldehyde .
Isotopic Analogs
Deuterated versions, such as (7E,9E)-β-Ionylideneacetaldehyde-d₅ (HY-35094S), are used in metabolic tracing:
Key Findings :
- Deuterated analogs retain the parent compound’s chemical behavior but are critical for tracking metabolic pathways .
Functional Group Analogs
Compounds with similar backbones but differing functional groups include:
Key Findings :
- β-Ionone is less reactive toward oxidation compared to β-Ionylideneacetaldehyde due to its ketone group.
- Farnesal shares aldehyde functionality but has distinct applications in insect pheromone research.
Biological Activity
Beta-Ionylideneacetaldehyde (BIA) is a compound of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the synthesis of vitamin A and related compounds. This article delves into the biological activities associated with BIA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its unique structure, which includes a conjugated double bond system. The compound can be synthesized from beta-ionone through various chemical processes, including reduction reactions that yield BIA as a key intermediate for vitamin A derivatives such as tretinoin and isotretinoin .
Spectroscopic Data
- NMR (1H) : δ 1.05 (6 H, s), 1.46–1.55 (2 H, m), 1.60–1.67 (2 H, m), 1.74 (3 H, s), 2.03–2.10 (2 H, m), 2.39 (3 H, s), 5.96 (1 H, d, J = 8 Hz), 6.23 (1 H, d, J = 16 Hz), 6.74 (1 H, d, J = 16 Hz), 10.14 (1 H, d, J = 8 Hz) .
- UV-Vis : λ max at 272 nm with an extinction coefficient of 14,800 .
This compound exhibits biological activity primarily through its interaction with retinoic acid receptors (RARs). Research indicates that BIA does not significantly activate RARs compared to all-trans retinoic acid but may still influence cellular processes indirectly through metabolic pathways involving other carotenoids .
Biological Effects
- Cell Proliferation : Studies have shown that beta-ionone, a related compound derived from BIA, can inhibit cell proliferation and induce apoptosis in various cancer cell lines . This suggests a potential therapeutic role for BIA in cancer treatment.
- Antioxidant Activity : BIA's structure allows it to function as an antioxidant, potentially protecting cells from oxidative stress .
- Dermatological Applications : As a precursor to isotretinoin and tretinoin, BIA plays a critical role in treating dermatological conditions such as acne due to its ability to regulate sebaceous gland function and keratinization .
Clinical Relevance
Isotretinoin has been extensively studied for its efficacy in treating severe acne and has also shown promise in oncology settings for its anti-cancer properties. The synthesis of isotretinoin from this compound underscores the relevance of this compound in clinical applications .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing beta-Ionylideneacetaldehyde, and how can experimental conditions be optimized to improve yield?
Methodological Answer: this compound synthesis typically involves aldol condensation or oxidation reactions of precursor terpenoids. To optimize yield, systematically vary parameters such as temperature (e.g., 25–80°C), catalyst concentration (e.g., acidic/basic conditions), and reaction time. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify intermediates and final product purity . Include controls (e.g., blank reactions) to isolate confounding variables. Replicate trials ≥3 times to assess reproducibility, and report uncertainties (e.g., ±5% yield variability due to solvent volatility) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation. For NMR, compare observed chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) with predicted values from computational tools like ChemDraw or ACD/Labs. In MS, ensure molecular ion peaks align with the theoretical m/z (e.g., C₁₃H₁₈O = 190.3 g/mol). Cross-validate results with literature databases (e.g., SciFinder or Reaxys) and report spectral resolution parameters (e.g., 400 MHz for NMR) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for conjugated aldehydes) and track impurity formation using thin-layer chromatography (TLC). Report degradation kinetics (e.g., half-life at 40°C) and recommend inert-atmosphere storage (argon/vacuum-sealed vials) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reported reactivity with nucleophiles?
Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic addition pathways. Compare theoretical outcomes with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). If discrepancies arise, evaluate solvent effects (PCM models) or steric hindrance from the ionylidene moiety. Validate models using benchmarked datasets (e.g., NIST Computational Chemistry Comparison) .
Q. What experimental strategies can address conflicting data on this compound’s role in terpenoid biosynthesis pathways?
Methodological Answer: Design isotopic labeling experiments (e.g., ¹³C-glucose tracer studies) to track precursor incorporation into this compound in plant or microbial systems. Pair with enzyme inhibition assays (e.g., CRISPR knockouts of putative synthases) to isolate pathway contributions. Use LC-MS/MS to quantify labeled intermediates and perform statistical analysis (ANOVA) to resolve variability across biological replicates .
Q. How should researchers design a multivariate analysis to assess this compound’s photochemical degradation products?
Methodological Answer: Implement a factorial design (e.g., 2^k-p) varying UV intensity, oxygen levels, and solvent polarity. Analyze degradation products via GC-MS and employ principal component analysis (PCA) to identify dominant degradation pathways. Report detection limits (e.g., 0.1 ng/mL for MS) and validate identifications with authentic standards. Include error bars for quantitative metrics (e.g., ±5% relative abundance) .
Q. Data Contradiction and Replication
Q. How can conflicting NMR data for this compound’s stereoisomers be reconciled?
Methodological Answer: Re-examine sample preparation (e.g., deuteration solvents, concentration effects) and instrument calibration (e.g., shimming, lock frequency). Perform NOESY/ROESY experiments to confirm stereochemical assignments. Compare results with chiral chromatography (e.g., Chiralcel OD-H column) and computational predictions (e.g., molecular dynamics simulations). Document all parameters (e.g., 500 µL sample volume, 256 scans) to enable replication .
Q. What criteria should guide the selection of primary vs. secondary data in meta-analyses of this compound’s physicochemical properties?
Methodological Answer: Prioritize peer-reviewed studies with transparent methodologies (e.g., detailed experimental sections, raw data availability). Exclude datasets lacking uncertainty quantification (e.g., missing standard deviations) or using unvalidated methods (e.g., non-calibrated instruments). Use funnel plots to detect publication bias and apply random-effects models to account for heterogeneity .
Properties
IUPAC Name |
3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312875 | |
Record name | β-Ionylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-68-3 | |
Record name | β-Ionylideneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Ionylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.